![molecular formula C14H20N2 B12957009 1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
1',4-Dimethylspiro[indoline-3,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,4-Dimethylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that belongs to the class of indoline derivatives. These compounds are known for their unique structural features and significant biological activities. The spirocyclic structure imparts rigidity and stability to the molecule, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method includes the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through the formation of a key intermediate, which then undergoes further transformations to yield the desired spirocyclic compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-tumor properties.
Medicine: Potential use in drug design and development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as photo-responsive hydrogels.
Mécanisme D'action
The mechanism of action of 1’,4-Dimethylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. The compound has been shown to bind to proteins such as CDK, c-Met, and EGFR, inhibiting their activity . This binding is facilitated by the spirocyclic structure, which allows for strong and specific interactions with the target proteins.
Comparaison Avec Des Composés Similaires
- 1’-Methylspiro[indoline-3,4’-piperidine]
- 1-Benzamidospiro[indoline-3,4’-pyridines]
Uniqueness: 1’,4-Dimethylspiro[indoline-3,4’-piperidine] stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of two methyl groups enhances its stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C14H20N2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1',4-dimethylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C14H20N2/c1-11-4-3-5-12-13(11)14(10-15-12)6-8-16(2)9-7-14/h3-5,15H,6-10H2,1-2H3 |
Clé InChI |
SINPSMPIRKOXCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NCC23CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


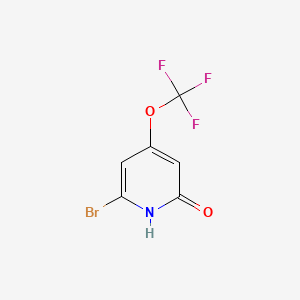

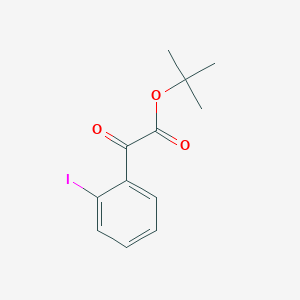


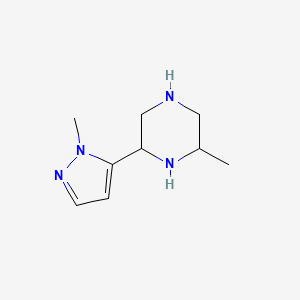
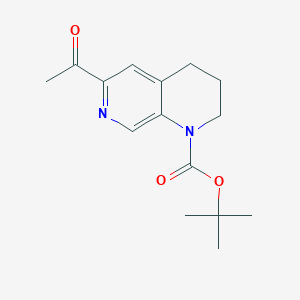
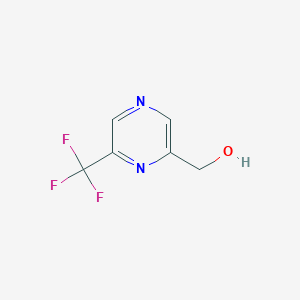
![2-Hydroxy-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12956964.png)
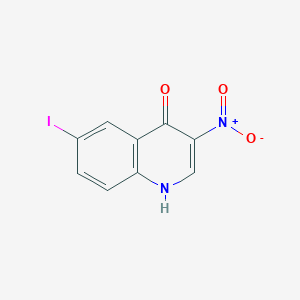
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
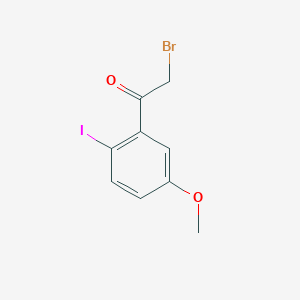
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![N-ethylspiro[3.4]octan-2-amine](/img/structure/B12957008.png)
